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Compound of Interest

Compound Name:
Tert-butyl 4-carbamoylpiperidine-

1-carboxylate

Cat. No.: B153392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry and

drug development. The information presented herein is essential for the structural elucidation,

purity assessment, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Tert-butyl
4-carbamoylpiperidine-1-carboxylate based on analysis of closely related structures and

established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 (broad s) Singlet 1H -CONH₂ (one proton)

~5.4 (broad s) Singlet 1H -CONH₂ (one proton)

~4.0 (broad m) Multiplet 2H
Piperidine H2, H6

(axial)

~2.8 (t) Triplet 2H
Piperidine H2, H6

(equatorial)

~2.2 (m) Multiplet 1H Piperidine H4

~1.8 (m) Multiplet 2H
Piperidine H3, H5

(axial)

~1.6 (m) Multiplet 2H
Piperidine H3, H5

(equatorial)

1.45 (s) Singlet 9H -C(CH₃)₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~177 C=O (Amide)

~155 C=O (Carbamate)

~80 -C(CH₃)₃

~44 Piperidine C2, C6

~43 Piperidine C4

~29 Piperidine C3, C5

~28 -C(CH₃)₃

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.
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Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amide)

2975-2850 Medium-Strong C-H Stretch (Aliphatic)

~1700 Strong C=O Stretch (Carbamate)

~1650 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

~1450 Medium C-H Bend (Alkyl)

~1250 Strong C-N Stretch

~1160 Strong C-O Stretch

Table 3: Mass Spectrometry (MS) Data
m/z Ion

229.15 [M+H]⁺

251.13 [M+Na]⁺

173.10 [M - C₄H₈O]⁺

129.09 [M - Boc]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Tert-butyl 4-carbamoylpiperidine-1-carboxylate (~5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are
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recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance

(ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a

mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent

(e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is

acquired in positive ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are

recorded.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Tert-butyl 4-carbamoylpiperidine-1-carboxylate.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-
carbamoylpiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b153392#spectroscopic-data-nmr-ir-ms-
for-tert-butyl-4-carbamoylpiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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